5-Aminoindole hydrochloride

Übersicht

Beschreibung

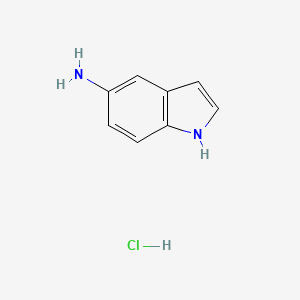

5-Aminoindole hydrochloride, also known as 5-Indolamine hydrochloride, is a chemical compound with the empirical formula C8H8N2·HCl . It has a molecular weight of 168.62 . It is used in chemical synthesis studies .

Synthesis Analysis

5-Aminoindole hydrochloride may be synthesized using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG for the formation of Co–N-C electrocatalysts . The synthesis of PIn-5-NH2 nanoparticles is based on a self-templated method since the In-5-NH2 monomer with amphiphilic structures can form micelles by self-assembly in an aqueous solution .Molecular Structure Analysis

The molecular formula of 5-Aminoindole hydrochloride is C8H8N2·HCl . The SMILES string representation is Cl[H].Nc1ccc2[nH]ccc2c1 .Physical And Chemical Properties Analysis

5-Aminoindole hydrochloride is a solid at 20 degrees Celsius . It is sensitive to light and air . It has a melting point of 131.0 to 135.0 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-Aminoindole (AI) has been investigated for its role as a corrosion inhibitor, particularly for mild steel in sulfuric acid environments. Moretti et al. (1996) found that AI exhibits a significant inhibitory effect on the anodic process of corrosion, suggesting its potential as an efficient inhibitor in acidic media. The study utilized techniques like Contact Electric Resistance (CER) to study the interaction of AI with metal surfaces, demonstrating its protective qualities against corrosion at certain concentrations (Moretti, Quartarone, Tassan, & Zlngales, 1996).

Electrocatalysis and Fuel Cells

Research by Yue et al. (2013) explored the use of graphene–poly(5-aminoindole) composite film as a support for platinum catalysts in methanol electrooxidation in an alkaline medium. This study highlighted the significant improvement in catalytic activity and stability when using this composite, suggesting a promising application in direct alcohol fuel cells (Yue, Zhang, Wang, Du, Yang, & Xu, 2013).

Organic Synthesis and Chemical Reactions

Verma et al. (2014) described the base-mediated chemo- and stereoselective addition of 5-aminoindole onto alkynes. Their findings offer insights into efficient methods for synthesizing a variety of enamines of 5-aminoindole, highlighting its utility in organic synthesis and its potential for further structural and biological activity assessments (Verma, Patel, Joshi, Likhar, Tiwari, & Parang, 2014).

Surface Coating and Material Science

Düdükcü and Avci (2016) investigated poly-5-aminoindole (P5AIn) as a coating for stainless steel. Their research demonstrated the polymer's ability to adhere to the stainless steel surface and inhibit corrosion, suggesting its application in material science for enhancing the durability and longevity of metals in corrosive environments (Düdükcü & Avci, 2016).

Spectroscopy and Material Analysis

Arjunan, Puviarasan, and Mohan (2006) conducted Fourier transform infrared (FT-IR) and Raman spectral investigations of 5-aminoindole. Their work offers detailed insights into the molecular structure and behavior of 5-aminoindole, which is essential for material analysis and characterization (Arjunan, Puviarasan, & Mohan, 2006).

Polymerization and Mechanical Properties

Xu et al. (2021) studied the effect of 5-aminoindole on the polymerization behaviors and mechanical properties of poly(aldehyde functional benzoxazine). Their research suggests that 5-aminoindole can significantly enhance the mechanical properties of polybenzoxazine resins, offering a new method to improve the performance of such materials (Xu, Li, Yang, Liu, He, Yang, & Li, 2021).

Safety and Hazards

Zukünftige Richtungen

While there is limited information on the future directions of 5-Aminoindole hydrochloride, it is known to be used in chemical synthesis studies . It has been studied for use in the formation of Co–N-C electrocatalysts .

Relevant Papers One relevant paper discusses the use of poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG for the formation of Co–N-C electrocatalysts . Another paper discusses the biological potential of indole derivatives .

Wirkmechanismus

Target of Action

5-Aminoindole hydrochloride is a chemical compound used in various chemical synthesis studies

Mode of Action

It’s often used as a reactant in the preparation of various compounds . The interaction of this compound with its targets and the resulting changes are subject to the specific chemical reactions it’s involved in.

Biochemical Pathways

It’s known to be used in the synthesis of various compounds, including smac mimetics, cytotoxic and antimitotic agents, and insulin-like growth factor 1 receptor inhibitors . The downstream effects of these pathways would depend on the specific compounds synthesized.

Result of Action

As a reactant in chemical synthesis, its effects would be dependent on the specific compounds it’s used to synthesize .

Action Environment

Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .

Eigenschaften

IUPAC Name |

1H-indol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIFWIECZRIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65795-92-8 | |

| Record name | 5-Aminoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)